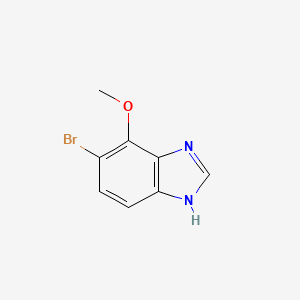

5-bromo-4-methoxy-1H-benzimidazole

Description

Significance of the Benzimidazole (B57391) Core in Chemical and Biological Research

The benzimidazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. srrjournals.com This designation stems from its recurring presence in a multitude of compounds that exhibit a wide array of biological activities. srrjournals.comresearchgate.net The structural similarity of the benzimidazole core to purines allows it to interact with various biological targets, leading to diverse pharmacological effects. googleapis.com

Historically, the importance of the benzimidazole structure was highlighted by the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a key structural component of vitamin B12. nih.gov Since then, numerous synthetic benzimidazole derivatives have been developed and have found applications as therapeutic agents. Marketed drugs with this core structure include anthelmintics like albendazole (B1665689) and mebendazole, proton pump inhibitors such as omeprazole (B731) and lansoprazole, and antihistamines like astemizole. googleapis.comnih.gov

The versatility of the benzimidazole scaffold has led to its investigation for a vast range of pharmacological activities, including:

Antimicrobial (antibacterial and antifungal) researchgate.netgoogleapis.com

Antiviral nih.gov

Anti-inflammatory mdpi.com

Analgesic researchgate.net

Antihypertensive mdpi.com

This broad spectrum of activity has cemented the benzimidazole framework as a critical starting point for the design and synthesis of new therapeutic agents. researchgate.netgoogleapis.com

Rationale for Halogen and Alkoxy Substitution in Benzimidazole Derivatives

The functionalization of the benzimidazole core with various substituents is a key strategy in medicinal chemistry to modulate the compound's properties and enhance its biological activity. The introduction of halogen atoms and alkoxy groups are common and effective modifications.

Halogen Substitution: The presence of a halogen, such as the bromine atom in 5-bromo-4-methoxy-1H-benzimidazole, significantly alters the electronic properties of the aromatic ring. Bromine is an electron-withdrawing group via induction but can also participate in resonance. This modification can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Studies on various benzimidazole derivatives have shown that halogen substitution can lead to enhanced antimicrobial and anticancer activities. For instance, the presence of a bromo group has been associated with good biological activity, partly due to the increased hydrophobicity it confers upon the molecule. nih.gov

Alkoxy Substitution: Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), are also crucial substituents in drug design. The methoxy group is generally considered electron-donating through resonance, which can influence the reactivity of the benzimidazole ring system. It can also participate in hydrogen bonding as an acceptor, which is a critical interaction for drug-receptor binding. acs.org The presence of methoxy groups on the benzimidazole scaffold has been linked to a range of biological effects, including anticancer and antimicrobial properties. srrjournals.com For example, some methoxy-substituted benzimidazoles have shown potent activity as topoisomerase inhibitors. acs.org

The combination of both a halogen and an alkoxy group, as seen in this compound, creates a unique electronic environment that can be exploited for developing compounds with specific and potent biological activities.

Structural Context of this compound among Benzimidazole Isomers and Analogs

The precise positioning of substituents on the benzimidazole ring is critical, as different isomers can exhibit markedly different physical, chemical, and biological properties. This compound is one of several possible positional isomers of bromo-methoxy substituted benzimidazoles.

The properties of a molecule are highly dependent on the substitution pattern. For example, a study on isomeric bromo analogues of benzotriazole (B28993) (a related heterocyclic system) demonstrated that the position of the bromine atoms significantly modulated the compound's acidity (pKa) and solubility. Similar effects are expected for substituted benzimidazoles. The relative positions of the bromo and methoxy groups in this compound influence the molecule's dipole moment, crystal packing, and ability to interact with biological macromolecules, distinguishing it from other isomers such as 4-bromo-5-methoxy-1H-benzimidazole or 6-bromo-5-methoxy-1H-benzimidazole.

The table below presents a comparison of this compound with some of its structural isomers and related analogs to highlight the importance of substituent placement.

| Compound Name | CAS Number | Molecular Formula | Structural Difference from this compound |

|---|---|---|---|

| This compound | 1360920-37-1 | C8H7BrN2O | Reference Compound |

| 4-Bromo-1H-benzimidazole | 83741-35-9 | C7H5BrN2 | Lacks a methoxy group; bromine is at position 4. |

| 5-Bromo-1H-benzimidazole | 4887-88-1 | C7H5BrN2 | Lacks a methoxy group. |

| 5-Bromo-2-methyl-1H-benzimidazole | 1964-77-8 | C8H7BrN2 | Lacks a methoxy group; has a methyl group at position 2. |

| 5-Methoxy-1H-benzimidazole-2-thiol | 37052-78-1 | C8H8N2OS | Lacks a bromine atom; has a thiol group at position 2 and methoxy at position 5. |

| 5-Bromo-4-fluoro-1H-benzimidazole | 1008361-72-5 | C7H4BrFN2 | Fluorine at position 4 instead of a methoxy group. |

While detailed research findings on the specific biological activities of this compound are not extensively reported in publicly available literature, its structural features suggest it is a compound of interest for further investigation within the rich field of benzimidazole chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxy-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEGSZOXVYWAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 5 Bromo 4 Methoxy 1h Benzimidazole and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of benzimidazole (B57391) derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the bicyclic ring system.

The presence of a methoxy (B1213986) group, as would be the case in 5-bromo-4-methoxy-1H-benzimidazole, would introduce a characteristic singlet for the methoxy protons (-OCH₃), typically appearing in the range of δ 3.8-4.0 ppm. In the analog 2-(4-methoxyphenyl)-1H-benzimidazole, the methoxy protons are observed at δ 3.85 ppm. rsc.org The following table summarizes the ¹H NMR data for selected benzimidazole analogs.

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-Bromo-2-phenyl-1H-benzimidazole | DMSO-d₆ | δ 13.15 (s, 1H, NH), 8.19-8.17 (m, 2H, Ar-H), 7.80 (s, 1H, Ar-H), 7.59-7.51 (m, 4H, Ar-H), 7.36-7.35 (dd, J₁=9.0 Hz, J₂=8.4 Hz, 1H, Ar-H) rsc.org |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | DMSO-d₆ | δ 12.76 (s, 1H, NH), 8.13 (d, J=3.0 Hz, 2H, Ar-H), 7.56 (s, 2H, Ar-H), 7.18 (dd, J₁=5.4 Hz, J₂=3.0 Hz, 2H, Ar-H), 7.13 (d, J=2.4 Hz, 2H, Ar-H), 3.85 (s, 3H, -OCH₃) rsc.org |

| 5-Methyl-2-phenyl-1H-benzimidazole | DMSO-d₆ | δ 12.78 (s, 1H, NH), 8.17 (d, J=7.2 Hz, 2H, Ar-H), 7.56-7.38 (m, 5H, Ar-H), 7.04 (d, J=8.4 Hz, 1H, Ar-H), 2.43 (s, 3H, -CH₃) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic nature of their substituents.

For benzimidazole derivatives, the carbon atoms of the aromatic rings typically resonate in the range of δ 110-150 ppm. The C2 carbon of the imidazole (B134444) ring is particularly noteworthy, often appearing at a downfield shift due to its position between two nitrogen atoms. In the case of 2-(4-methoxyphenyl)-1H-benzimidazole, the ¹³C NMR spectrum shows characteristic signals for the methoxy carbon at approximately δ 55.79 ppm and for the aromatic carbons, with the carbon attached to the methoxy group appearing at a significantly downfield shift of around δ 161.07 ppm. rsc.org

The table below presents the ¹³C NMR data for representative benzimidazole analogs.

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | DMSO-d₆ | δ 161.07, 151.82, 128.48, 123.18, 122.21, 114.83, 55.79 (-OCH₃) rsc.org |

| 5-Methyl-2-phenyl-1H-benzimidazole | DMSO-d₆ | δ 135.46, 134.78, 134.04, 131.44, 26.48 (-CH₃) rsc.org |

| 2-(4-Chlorophenyl)-1H-benzimidazole | DMSO-d₆ | δ 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 rsc.org |

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C NMR signals and elucidating complex molecular structures. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed in the characterization of benzimidazole derivatives.

COSY (¹H-¹H Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for identifying spin systems and tracing proton-proton connectivities within the benzimidazole and its substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the known assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity across heteroatoms. For instance, in a methoxy-substituted benzimidazole, an HMBC experiment would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

The application of these 2D NMR techniques to benzimidazole derivatives allows for a complete and confident assignment of all proton and carbon signals, which is essential for confirming the regiochemistry of substitution on the benzimidazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

In benzimidazole derivatives, characteristic FT-IR absorption bands include:

N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. For example, in 5-bromo-2-phenyl-1H-benzimidazole, this band appears at 3435 cm⁻¹. rsc.org

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the imidazole ring typically appears in the range of 1610-1630 cm⁻¹. In 5-bromo-2-phenyl-1H-benzimidazole, this is observed at 1617 cm⁻¹. rsc.org

C-O Stretching: For a methoxy-substituted benzimidazole like this compound, a strong absorption band corresponding to the C-O stretching of the methoxy group would be expected. In the analog 2-(4-methoxyphenyl)-1H-benzimidazole, this band is found at 1244 cm⁻¹. rsc.org

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings appear at their characteristic frequencies.

The table below summarizes key FT-IR absorption bands for some benzimidazole analogs.

| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 5-Bromo-2-phenyl-1H-benzimidazole | 3435 rsc.org | 1617 rsc.org | |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | 3439 rsc.org | 1613 rsc.org | 1244 (C-O), 2965 (CH₃) rsc.org |

| 5-Methyl-2-phenyl-1H-benzimidazole | 3435 rsc.org | 1631 rsc.org | 2919 (CH₃) rsc.org |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information about the molecular structure.

For benzimidazole derivatives, FT-Raman spectra can provide valuable data on the vibrations of the carbon skeleton and substituent groups. While specific FT-Raman data for this compound is not detailed in the provided search results, studies on similar molecules like 5-bromo-1H-benzimidazole have been conducted. These studies involve both experimental measurements and theoretical calculations to assign the observed Raman bands to specific molecular vibrations. The combination of FT-IR and FT-Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule.

Despite a comprehensive search of scientific literature and patent databases, specific experimental data for the advanced spectroscopic characterization of this compound, including its Ultraviolet-Visible (UV-Vis) electronic transitions and Mass Spectrometry (MS) fragmentation analysis, is not available.

While general principles of UV-Vis spectroscopy and mass spectrometry for benzimidazole derivatives are well-established, the absence of published research detailing the specific analysis of this compound prevents the generation of a scientifically accurate and detailed article on this particular compound as requested.

Information regarding the UV-Vis absorption maxima (λmax) and the corresponding electronic transitions (e.g., π → π, n → π), as well as the molecular ion peak and specific fragmentation patterns for this compound and its direct analogs, could not be located in the public domain.

Therefore, the requested article with detailed research findings and data tables for the specified sections cannot be provided at this time due to the lack of available scientific data.

Computational Chemistry and Quantum Mechanical Studies on 5 Bromo 4 Methoxy 1h Benzimidazole

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential is a critical descriptor used to identify the reactive sites within a molecule, offering a visual representation of the charge distribution and predicting regions prone to electrophilic and nucleophilic attack. The MEP map is rendered by plotting the electrostatic potential onto the molecule's electron density surface. Different colors denote varying potential values: red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green represents areas of neutral or zero potential.

In the context of benzimidazole (B57391) derivatives, MEP analysis helps to predict how the molecule might interact with biological receptors. For instance, in studies of related benzimidazole compounds, negative potential regions are typically localized over electronegative atoms like nitrogen and oxygen, particularly on carbonyl groups if present. Conversely, positive potentials are often found around hydrogen atoms attached to heteroatoms and the benzimidazole ring itself. While specific MEP analysis for 5-bromo-4-methoxy-1H-benzimidazole is not detailed in the available literature, the general principles of MEP mapping on the benzimidazole scaffold highlight the utility of this method in understanding molecular reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into conformational changes, stability, and interactions with the surrounding environment, such as solvents or biological macromolecules. Although specific MD simulation studies for this compound were not found, research on the closely related isomer, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole (BMMBI), demonstrates the application of this technique. Such simulations are crucial for understanding how the molecule behaves in a physiological context, complementing the static information provided by other quantum mechanical methods.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-Linear Optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. Benzimidazole derivatives have been identified as promising candidates for NLO materials. The NLO response of organic molecules is often evaluated theoretically using quantum chemical methods like Density Functional Theory (DFT).

A computational study on a series of 5-bromo-2-aminobenzimidazole derivatives provides valuable insights into the structural features that enhance NLO properties. One derivative, 5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine , which is structurally related to this compound, was found to have a significant NLO response. The presence of a strong electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring and an electron-withdrawing bromine atom on the benzimidazole core creates a push-pull system. This extended conjugation and intramolecular charge transfer (ICT) leads to a substantial increase in the first hyperpolarizability (βo), a key measure of NLO activity.

The theoretical evaluation highlights the importance of substituent effects on the NLO properties of the benzimidazole scaffold.

| Compound | Method | First Hyperpolarizability (βo) |

| 5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine | DFT | 5.66 × 10⁻³⁰ esu |

Table 1: Theoretical NLO properties of a related benzimidazole derivative.

Computational Docking Studies for Molecular Recognition and Binding Modes

Computational docking is a key in-silico technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. Benzimidazole derivatives are frequently evaluated using molecular docking to explore their potential as inhibitors for various enzymes and receptors.

While specific docking studies for this compound were not identified, studies on the isomeric compound 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole (BMMBI) have been performed to confirm its potential biological activity. Such studies typically reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the benzimidazole derivative and amino acid residues in the active site of the target protein. For example, docking studies on other benzimidazoles have explored their binding modes with targets like carbonic anhydrase, estrogen receptors, and cholinesterases, providing a rationale for their observed biological activities. These computational analyses are essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective therapeutic agents.

Investigation of Biological Activities: Mechanistic Insights from in Vitro Studies

General Overview of Benzimidazole (B57391) Bioactivity Mechanisms

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This is due to its structural similarity to naturally occurring purines, allowing it to interact with a wide array of biological targets. nih.gov Consequently, benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including anthelmintic, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. nih.govnih.govresearchgate.net

The mechanisms underlying these activities are diverse. In their role as anthelmintic agents, benzimidazoles function by binding to the protein β-tubulin, which inhibits the polymerization of microtubules. merckvetmanual.comnih.govnih.gov This disruption of the cytoskeleton interferes with essential cellular processes like cell division and nutrient absorption, ultimately leading to the parasite's death. merckvetmanual.comyoutube.com

In the context of cancer therapy, the anticancer effects of benzimidazole derivatives are multifaceted. nih.gov They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.gov The disruption of microtubule polymerization is also a key anticancer mechanism. nih.goviiarjournals.org Furthermore, some derivatives act as DNA intercalating agents and inhibitors of crucial enzymes involved in DNA replication and repair. nih.govresearchgate.net

As antiviral agents, certain benzimidazoles can inhibit viral enzymes like RNA-dependent RNA polymerase, which is essential for the replication of viruses such as the hepatitis C virus. nih.gov The versatility of the benzimidazole core allows for chemical modifications that produce derivatives targeting a wide range of other enzymes and receptors, leading to activities like kinase modulation, glycosidase inhibition, and cholinesterase inhibition. nih.govtandfonline.comnih.gov

In Vitro Enzyme Inhibition Studies

The functional group substitutions on the benzimidazole ring system are critical in determining the specific enzyme inhibitory activity and potency of each derivative.

Inhibition of DNA Gyrase B and Topoisomerases

DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them critical targets for antimicrobial and anticancer drugs. nih.govesisresearch.orgcrsubscription.com Benzimidazole derivatives have been identified as a significant class of topoisomerase inhibitors. researchgate.net These compounds can act as "topoisomerase poisons" by stabilizing the transient complex formed between the enzyme and DNA, which leads to double-strand breaks and subsequent cell death. esisresearch.org

Research has shown that various substituted benzimidazoles can inhibit both type I and type II topoisomerases. For example, studies on 2,5-disubstituted-benzoxazole and benzimidazole derivatives revealed that several compounds were potent inhibitors of eukaryotic DNA topoisomerase I and II. esisresearch.orgtandfonline.com Specifically, 2-phenoxymethylbenzimidazole was found to be a more potent topoisomerase I poison than the reference drug camptothecin. esisresearch.orgtandfonline.com The flexible structure of bis-benzimidazole derivatives allows for high-affinity binding to DNA, altering its conformation and preventing the formation of the cleavable complex with the enzyme. nih.gov

While specific studies on 5-bromo-4-methoxy-1H-benzimidazole are not available, the established activity of the benzimidazole scaffold suggests that it could potentially interact with these enzymes. The bromo and methoxy (B1213986) substituents would influence its binding affinity and specificity.

Table 1: DNA Topoisomerase I and II Inhibitory Activity of Selected Benzimidazole and Benzoxazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 2-Phenoxymethylbenzimidazole | Topoisomerase I | 14.1 | Camptothecin | >500 |

| 5-Amino-2-phenylbenzoxazole | Topoisomerase I | 495 | Camptothecin | >500 |

| 5-Nitro-2-phenoxymethyl-benzimidazole | Topoisomerase I | 248 | Camptothecin | >500 |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | Etoposide | 140.7 |

| 2-(p-Nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | Etoposide | 140.7 |

Data sourced from a study on 2,5-disubstituted-benzoxazole and benzimidazole derivatives. tandfonline.com

Modulation of Kinase Activity (e.g., MEK1/2, EGFR)

Protein kinases are pivotal in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Benzimidazole-based scaffolds have been extensively developed as protein kinase inhibitors. nih.gov

Notably, derivatives of benzimidazole have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose aberrant activation can drive tumor growth. nih.govresearchgate.net For instance, the 2-aryl benzimidazole compound, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide, potently inhibits both EGFR and the related HER2 kinase by reducing their tyrosine phosphorylation. This action blocks downstream signaling pathways like PI3K/Akt and MEK/Erk, leading to cell cycle arrest and apoptosis in breast cancer cells. nih.gov Other 2-aryl benzimidazole derivatives have been identified as multi-target inhibitors, acting on EGFR, VEGFR-2, and PDGFR kinases simultaneously. nih.gov

The MEK1/2 kinases are part of the critical RAS/RAF/MEK/ERK signaling pathway. While direct inhibition of MEK1/2 by a simple benzimidazole has not been prominently featured in the provided results, dual inhibition of MEK1/2 and EGFR has been shown to be a synergistic approach to overcoming resistance to EGFR inhibitors in lung cancer. firstwordpharma.com Given that benzimidazoles can effectively inhibit EGFR, their combination with MEK inhibitors presents a rational therapeutic strategy. nih.govfirstwordpharma.com The potential of this compound as a kinase inhibitor would depend on how its specific substitution pattern fits into the ATP-binding pocket of target kinases.

Table 2: Kinase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Target Kinase(s) | Activity/Effect | Cell Line |

| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a) | EGFR, HER2 | Potent inhibition of tyrosine phosphorylation | Breast Cancer Cells |

| Compound 5a (an aryl benzimidazole) | EGFR, VEGFR-2, PDGFR | IC₅₀ ~2 µM (cytotoxicity) | HepG-2 |

| Compound 5e (an aryl benzimidazole) | EGFR, VEGFR-2, PDGFR | IC₅₀ ~2 µM (cytotoxicity) | HepG-2 |

| Benzimidazole/1,2,3-triazole hybrid (6i) | EGFR | IC₅₀ = 78 nM | MCF-7 |

| Benzimidazole/1,2,3-triazole hybrid (10e) | EGFR | IC₅₀ = 73 nM | MCF-7 |

Data compiled from studies on benzimidazole derivatives as kinase inhibitors. nih.govnih.govfrontiersin.org

Glycosidase Inhibition (e.g., α-Glucosidase)

Intestinal α-glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can slow glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. tandfonline.com Several studies have identified benzimidazole derivatives as potent inhibitors of α-glucosidase. tandfonline.comnih.govnih.gov

In one study, a series of benzimidazole derivatives were synthesized and tested for their inhibitory effects on yeast and rat intestinal α-glucosidases. nih.gov Compounds featuring aromatic amino acid moieties showed significant inhibitory activity. nih.gov Another investigation of benzimidazole hydrazone derivatives also identified compounds with α-glucosidase inhibitory activity, with some showing greater potency than the standard drug, acarbose. nih.gov The structure-activity relationship studies in these reports indicate that the nature and position of substituents on the benzimidazole and its associated rings are crucial for potent inhibition.

Table 3: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Enzyme Source | IC₅₀ (µM) | Reference Compound |

| Compound 4d (benzimidazole derivative) | Yeast α-glucosidase | 9.1 | Acarbose |

| Compound 4d (benzimidazole derivative) | Intestinal α-glucosidase | 36.7 | Acarbose |

| Compound 3e (benzimidazole derivative) | Intestinal α-glucosidase | Potent Inhibition | Acarbose |

| Benzimidazole Hydrazone Derivative (Compound 1) | Yeast α-glucosidase | 8.40 ± 0.76 | Acarbose |

Data sourced from studies on benzimidazole derivatives as α-glucosidase inhibitors. tandfonline.comnih.govnih.gov

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov The benzimidazole scaffold has been utilized to design potent cholinesterase inhibitors. nih.govnih.gov

Hybrid molecules combining benzimidazole with other heterocyclic rings, such as thiazole (B1198619) or triazole, have proven to be particularly effective. In one study, a series of 24 benzimidazole-based thiazole analogues were synthesized and found to exhibit good inhibitory potential against both AChE and BuChE, with some analogues being more potent than the standard drug Donepezil. nih.gov Another study focusing on benzimidazole-triazole hybrids also identified potent AChE inhibitors, with compounds having a 5(6)-chloro substitution on the benzimidazole ring showing particularly high activity. nih.gov Kinetic studies revealed a mixed-type inhibition, suggesting the compounds bind to both the active site and a peripheral site on the enzyme. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Selected Benzimidazole Hybrids

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound |

| Benzimidazole-thiazole analogue (16) | AChE | Potent Inhibitor | Donepezil (IC₅₀ = 2.16) |

| Benzimidazole-thiazole analogue (21) | BuChE | Potent Inhibitor | Donepezil (IC₅₀ = 4.5) |

| Benzimidazole-triazole hybrid (3d) | AChE | 0.0319 | Donepezil (IC₅₀ = 0.0218) |

| Benzimidazole-triazole hybrid (3h) | AChE | 0.0295 | Donepezil (IC₅₀ = 0.0218) |

Data compiled from studies on benzimidazole-based cholinesterase inhibitors. nih.govnih.gov

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a nuclear enzyme that plays a critical role in DNA repair. benthamdirect.comacs.org Inhibiting PARP can prevent cancer cells from repairing DNA damage induced by chemotherapy or radiation, a concept known as chemosensitization. nih.govnih.gov Benzimidazole-4-carboxamides are a well-established class of potent PARP inhibitors. acs.org

Extensive research has led to the development of highly potent derivatives. For example, 2-aryl-1H-benzimidazole-4-carboxamides have been synthesized, with compounds like 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide exhibiting a Kᵢ value of 1.6 nM for PARP inhibition. acs.org Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have also been designed that show potent PARP-1 inhibition in the nanomolar range and effectively potentiate the cytotoxicity of the chemotherapy agent temozolomide (B1682018) in cancer cell lines. nih.gov The binding mode of these inhibitors often involves key hydrogen-bonding and hydrophobic interactions within the nicotinamide-binding domain of the PARP enzyme. acs.orgnih.gov

Table 5: PARP Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Target Enzyme | IC₅₀ or Kᵢ Value |

| 2-Phenyl-1H-benzimidazole-4-carboxamide (23) | PARP | Kᵢ = 15 nM |

| 2-(3-Methoxyphenyl)-1H-benzimidazole-4-carboxamide (44) | PARP | Kᵢ = 6 nM |

| 2-(4-Hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide (78) | PARP | Kᵢ = 1.6 nM |

| Compound 10a (1H-benzo[d]imidazole-4-carboxamide derivative) | PARP-1 | Potent Inhibitor |

| Compound 11e (1H-benzo[d]imidazole-4-carboxamide derivative) | PARP-1 | Potent Inhibitor |

Data sourced from studies on benzimidazole-based PARP inhibitors. acs.orgnih.gov

Cyclooxygenase and Lysophosphatidic Acid Acyltransferase-β Inhibition

There is currently no available scientific literature or data from in vitro studies that specifically investigates the inhibitory activity of this compound against cyclooxygenase (COX) enzymes or lysophosphatidic acid acyltransferase-β (LPAAT-β). While other benzimidazole derivatives have been explored as potential anti-inflammatory agents through COX inhibition, the effect of the 5-bromo and 4-methoxy substitutions on this activity remains uncharacterized for this specific compound.

Mechanistic Studies on Antiproliferative and Apoptotic Pathways (In Vitro)

Detailed mechanistic studies on the antiproliferative and apoptotic effects of this compound are not present in the reviewed scientific literature. The following sub-sections reflect this absence of specific findings.

Cell Cycle Arrest Induction (e.g., S/G2 phase)

No in vitro studies have been published that examine the ability of this compound to induce cell cycle arrest in cancer cell lines. Consequently, there is no data available to suggest its potential to halt cell proliferation at the S or G2 phases of the cell cycle.

Apoptosis Induction through Mitochondrial-Dependent Pathways

The capacity of this compound to induce apoptosis via the mitochondrial-dependent pathway has not been documented. Research into its effects on mitochondrial membrane potential, the release of cytochrome c, or the activation of caspase cascades has not been reported.

DNA Damage and PARP Cleavage Mechanisms

There is no evidence from in vitro studies to indicate that this compound causes DNA damage or induces the cleavage of poly(ADP-ribose) polymerase (PARP), a key indicator of apoptosis.

Antimicrobial Action Mechanisms (In Vitro)

Specific investigations into the antimicrobial action mechanisms of this compound are not found in the current body of scientific research.

Structure Activity Relationship Sar Studies of 5 Bromo 4 Methoxy 1h Benzimidazole Derivatives

Influence of Halogenation (Bromine) at Position 5 on Biological Activity

The presence and position of halogen substituents on the benzimidazole (B57391) ring are critical factors in determining the biological activity of these derivatives. The bromine atom at the C5-position of the benzimidazole core significantly influences the compound's pharmacological properties, particularly its antimicrobial and anti-inflammatory effects.

The antimicrobial activity of benzimidazole derivatives is often enhanced by the presence of a halogen atom at position 5. nih.gov Studies have shown that the electronegativity of halogens like bromine and chlorine can increase antibacterial activity. For instance, research on a series of 2,5-disubstituted benzimidazoles demonstrated that compounds such as 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole exhibit potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as <4 μg/mL. rsc.org This suggests that the electronic modifications to the benzimidazole ring system by the bromine atom are favorable for antimicrobial action.

In the context of anti-inflammatory activity, halogenation has also been shown to be advantageous. For example, in a study of Mannich bases of 1-(N-substituted amino)methyl-2-ethylbenzimidazoles, derivatives with a bromo-substituted aniline (B41778) moiety showed significant anti-inflammatory effects. nih.gov This indicates that the steric and electronic properties of bromine can contribute to favorable interactions with biological targets involved in inflammation.

The nature of the halogen itself is also a determinant of activity. The larger atomic radius and greater polarizability of bromine compared to chlorine can lead to enhanced hydrophobic interactions with biological targets.

Table 1: Influence of Halogenation on Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound | Substituent at C5 | Target Organism | Activity (MIC) |

|---|---|---|---|

| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | Chloro | S. aureus, E. coli | <4 μg/mL |

This table is generated based on data from cited research to illustrate the impact of halogen substituents. rsc.org

Role of the Methoxy (B1213986) Group at Position 4 on Molecular Interactions

The methoxy group (-OCH3) at the C4-position of the benzimidazole ring plays a multifaceted role in modulating the biological activity of these derivatives. Its influence extends to altering the compound's physicochemical properties and its direct interactions with molecular targets.

The presence of a methoxy group can significantly impact the antiproliferative and antioxidant activities of benzimidazole compounds. researchgate.net In some instances, a methoxy phenyl group has been found to improve the binding affinity of benzimidazole hybrids to the colchicine (B1669291) binding site of tubulin, thereby enhancing their antiproliferative activity. nih.gov The methoxy group's ability to donate electrons can also be crucial for antioxidant effects, as it can help in the stabilization of free radicals. researchgate.net

However, the influence of the methoxy group is highly context-dependent. In a study on novel benzimidazole derivatives containing a chrysanthemum acid moiety, the introduction of a methoxy group was found to significantly reduce fungicidal activity against Sclerotinia sclerotiorum. nih.gov This suggests that the steric bulk or electronic properties of the methoxy group can sometimes be detrimental to binding with certain biological targets.

Furthermore, the methoxy group affects the compound's solubility. In derivatives containing other hydrophobic groups, such as bromine or trifluoromethyl groups, the methoxy group can improve aqueous solubility, which is a critical factor for bioavailability.

Table 2: Effect of Methoxy Group on Biological Activity

| Compound Series | Influence of Methoxy Group | Observed Effect |

|---|---|---|

| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Presence of a methoxy phenyl group | Enhanced antiproliferative activity |

| Benzimidazole-chrysanthemum acid derivatives | Introduction of a methoxy group | Reduced fungicidal activity |

This table synthesizes findings from multiple studies to highlight the diverse roles of the methoxy group. researchgate.netnih.govnih.gov

Impact of Substitutions at Other Positions (e.g., N1, C2) on Activity Profiles

Substitutions at the N1 and C2 positions of the benzimidazole scaffold are widely recognized as a powerful strategy for modulating the pharmacological activity of these compounds. nih.gov The nature of the substituent at these positions can drastically alter the compound's potency and selectivity for various biological targets.

For anti-inflammatory applications, extensive SAR studies have revealed that substitutions at N1 and C2 are critical. For instance, the introduction of a benzyl (B1604629) group at the N1-position has been shown to enhance anti-inflammatory action. nih.gov Similarly, the nature of the group at the C2-position can determine the mechanism of action, with different substituents leading to antagonism of bradykinin (B550075) receptors or inhibition of cyclooxygenase enzymes. nih.gov

In the realm of antiviral research, N1 and C2 substitutions have been pivotal in developing potent inhibitors of HIV-1 reverse transcriptase (RT). A detailed SAR study on 1,2-substituted benzimidazoles identified optimal groups for these positions, leading to compounds with strong antiviral activity against both wild-type and drug-resistant viral strains. nih.gov

Furthermore, N-alkylation can influence kinase inhibitory activity. For example, the presence of a methyl group at the benzimidazole nitrogen was found to enhance the binding affinity towards RAF kinase compared to the unsubstituted analogue. nih.gov

Table 3: Impact of N1 and C2 Substitutions on Pharmacological Activity

| Position of Substitution | Substituent | Target/Activity |

|---|---|---|

| N1 | Benzyl group | Enhanced anti-inflammatory action |

| N1 | 2,6-difluorobenzyl group | Potent HIV-1 RT inhibition |

| C2 | 2,6-difluorophenyl group | Potent HIV-1 RT inhibition |

This table is a compilation of data from various studies demonstrating the significance of N1 and C2 substitutions. nih.govnih.govnih.gov

Positional Isomerism and its Effect on Pharmacological Properties

Positional isomerism, which involves the differential placement of substituents on the benzimidazole ring, can have a profound impact on the pharmacological properties of the resulting compounds. The specific location of the bromo and methoxy groups, for example, can lead to significant variations in biological activity.

A direct comparison of positional isomers of bromo-substituted benzimidazoles has demonstrated the importance of the bromine atom's location. In a study on 5-bromo- and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles, the synthesized isomers exhibited distinct antimicrobial and antitubercular activities. researchgate.net This highlights that even a seemingly minor shift in the position of a substituent can alter the molecule's interaction with its biological target.

Similarly, studies on dihalo-substituted benzimidazoles, such as 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-benzimidazole derivatives, have shown that the antiviral activity is highly dependent on the chlorination pattern on the benzene (B151609) ring. These findings underscore the critical role of the substituent's position in defining the molecule's biological profile.

The study of isomeric 1,3-dihydro-2H-benzo[d]imidazole-2-thione derivatives further supports this concept, where inhibitory activity against myeloperoxidase was found to be dependent on whether functional groups were attached to the nitrogen or sulfur atom. nih.gov

Electronic and Steric Effects of Substituents on Bioactivity

The biological activity of 5-bromo-4-methoxy-1H-benzimidazole derivatives is governed by a complex interplay of electronic and steric effects of the substituents. These factors influence how the molecule fits into and interacts with the active site of a biological target.

Electron-withdrawing groups, such as halogens, and electron-donating groups, like the methoxy group, modulate the electron density of the benzimidazole ring system. This, in turn, affects the molecule's ability to participate in hydrogen bonding, and other electronic interactions with a receptor. researchgate.net For instance, in some series of anti-inflammatory benzimidazoles, electron-withdrawing groups with some lipophilicity were found to be preferable for activity. nih.gov Conversely, in other cases, electron-donating groups at specific positions led to potent activity. mdpi.com

Steric factors, which relate to the size and shape of the substituents, are also crucial. Bulky groups can cause steric hindrance, which may either prevent the molecule from binding to its target or, conversely, promote a more favorable binding conformation. nih.gov For example, the introduction of a bulky methoxy group has been observed to reduce fungicidal activity in certain benzimidazole series, likely due to a steric clash in the enzyme's active site. nih.gov

Hydrophobicity and Lipophilicity Contributions to Biological Interaction

Hydrophobicity and lipophilicity are key physicochemical properties that influence the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets. nih.govfhnw.ch In the context of this compound derivatives, these properties are critical for their biological function.

The bromine atom, with its larger atomic radius, can enhance hydrophobic interactions with biological targets. Conversely, the methoxy group can increase the hydrophilicity of the molecule, improving its aqueous solubility. This balance between lipophilic and hydrophilic character is often essential for achieving optimal biological activity.

For instance, in a series of anti-inflammatory benzimidazoles, lipophilicity was found to be a favorable property for activity. nih.gov The ability of a molecule to partition into lipid membranes is often a prerequisite for reaching its intracellular target. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Future Research Directions for 5 Bromo 4 Methoxy 1h Benzimidazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional synthesis of benzimidazoles often involves harsh reaction conditions, such as high temperatures and the use of strong acids like polyphosphoric acid. Future research should focus on developing more efficient and environmentally benign synthetic pathways for 5-bromo-4-methoxy-1H-benzimidazole, aligning with the principles of green chemistry. chemmethod.com

Key areas for exploration include:

Catalytic Condensation Reactions: Investigating the use of recyclable and mild catalysts, such as zeolites, nanocomposites, or Lewis acids like ZrOCl₂·8H₂O, can facilitate the condensation of the precursor diamine with an appropriate C1 source under milder conditions. mdpi.com

Solvent-Free and Aqueous Media Reactions: Moving away from hazardous organic solvents is a primary goal. chemmethod.com Research into solid-state grinding techniques or conducting the synthesis in water or deep eutectic solvents (DES) could significantly reduce the environmental impact. nih.gov

Ultrasound and Microwave-Assisted Synthesis: The application of alternative energy sources like ultrasound and microwave irradiation can accelerate reaction rates, reduce reaction times, and often lead to higher yields with improved purity. mdpi.comtandfonline.com

These modern approaches promise not only to make the synthesis more sustainable but also to improve yields and simplify purification processes. nih.gov

| Parameter | Traditional Methods | Future Green Methods |

|---|---|---|

| Conditions | High temperature, strong acids | Room temperature, mild catalysts mdpi.com |

| Solvents | Hazardous organic solvents | Water, Deep Eutectic Solvents (DES), solvent-free nih.gov |

| Energy Source | Conventional heating | Microwave, Ultrasound tandfonline.com |

| Sustainability | Low (waste generation, high energy use) | High (recyclable catalysts, reduced waste) tandfonline.com |

Advanced Spectroscopic and Crystallographic Studies for Deeper Structural Understanding

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is fundamental for its future applications. While basic spectroscopic data exists, advanced analytical techniques are required for a more profound insight.

Future studies should include:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals, which is critical for confirming the structure of its future derivatives. nih.govresearchgate.net NOESY experiments can provide information about the spatial proximity of atoms, helping to define the preferred conformation of the molecule. researchgate.net

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive data on bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and can influence the compound's physical properties. researchgate.net Analysis of closely related benzimidazole (B57391) structures shows that such interactions are pivotal in their solid-state arrangement. nih.govnih.gov

Integration of Advanced Computational Methodologies for Predictive Modeling

In silico methods are indispensable in modern chemical research for predicting molecular properties and guiding experimental design. Applying these methodologies to this compound can accelerate the discovery of new applications.

Future computational work should focus on:

Quantum Chemical Calculations: Using Density Functional Theory (DFT), researchers can calculate electronic properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reactivity indices. This information is valuable for predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic modifications.

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested for a specific biological activity, QSAR models can be built to correlate structural features with activity. pnrjournal.com This allows for the prediction of the activity of yet-to-be-synthesized compounds. researchgate.net

Molecular Docking: To explore potential pharmaceutical applications, molecular docking simulations can predict how this compound and its derivatives might bind to the active sites of various biological targets, such as protein kinases or enzymes like cyclooxygenase (COX). rsc.orgnih.gov

ADME/T Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles is crucial in early-stage drug discovery to identify candidates with favorable pharmacokinetic properties and minimize the risk of late-stage failures. rsc.org

Exploration of New Mechanistic Pathways in Chemical Biology

To understand the biological potential of this compound, it is essential to identify its molecular targets and elucidate its mechanism of action. Chemical biology provides powerful tools for this purpose.

Future research in this area should involve:

Design of Chemical Probes: The core structure can be functionalized to create chemical probes. For instance, incorporating a "clickable" alkyne or azide group would enable its use in Activity-Based Protein Profiling (ABPP) to covalently label and identify its cellular protein targets. acs.orgnih.gov

Development of Fluorescent Probes: By attaching a fluorophore, derivatives can be synthesized to act as fluorescent sensors for specific ions or biomolecules, or for use in cellular imaging to visualize localization and trafficking. nih.gov

Target Identification and Validation: Based on computational predictions or library screening, potential biological targets can be identified. nih.gov Subsequent biochemical and cellular assays are then necessary to validate these targets and understand how the compound modulates their function. Many benzimidazole derivatives are known to target multiple proteins, such as various receptor tyrosine kinases, making multi-target identification a key area of interest. tandfonline.com

Design and Synthesis of Next-Generation Derivatives with Modulated Activities

The true value of this compound lies in its potential as a scaffold for creating novel molecules with tailored properties. Future synthetic efforts should be directed towards the rational design of new derivatives.

Strategic approaches include:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the benzimidazole core is crucial. nih.gov The bromine atom at the 5-position is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The methoxy (B1213986) group and the N-H of the imidazole (B134444) ring are also sites for chemical modification. Correlating these structural changes with biological activity will build a comprehensive SAR. unife.it

Bioisosteric Replacement: The bromo and methoxy groups can be replaced with other functional groups of similar size and electronic character (bioisosteres) to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. uran.uanih.gov For example, replacing bromine with a trifluoromethyl or cyano group could alter its electronic profile and metabolic stability.

Hybrid Molecule Synthesis: Covalently linking the this compound scaffold to another pharmacophore can create hybrid molecules with dual or synergistic modes of action. This approach has been successful in developing potent multi-target agents, such as kinase inhibitors. nih.gov

| Modification Site | Potential Modification | Rationale | Relevant Research Area |

|---|---|---|---|

| C5-Bromo | Aryl/heteroaryl groups via cross-coupling | Explore new interactions with protein targets; modulate solubility. | Kinase Inhibitors, Anticancer Agents. nih.gov |

| C4-Methoxy | Demethylation to hydroxyl; replacement with other alkoxy or amino groups. | Introduce new hydrogen bonding capabilities; alter lipophilicity. | Anti-inflammatory Agents. nih.gov |

| N1-Position | Alkylation or arylation with various side chains. | Modulate pharmacokinetics; introduce vectors for target engagement. nih.gov | Antimicrobial Agents, Antiviral Agents. |

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for further functionalization.

- Molecular docking : Screens analogs against target proteins (e.g., hMGL or angiotensin-converting enzyme) to prioritize synthesis .

- QSAR modeling : Correlates substituent descriptors (e.g., Hammett σ values) with bioactivity to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.